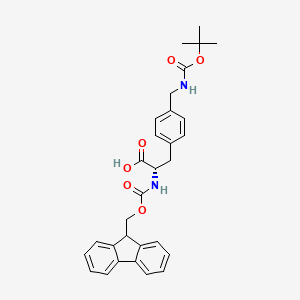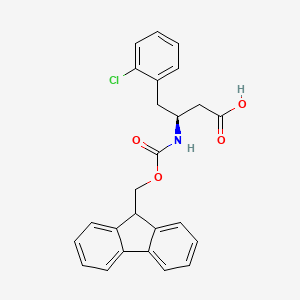
2,6-Difluoropyridine-3-boronic acid
Vue d'ensemble
Description
2,6-Difluoropyridine-3-boronic acid is a chemical compound with the CAS Number: 136466-94-9 . It has a molecular weight of 158.9 and its IUPAC name is 2,6-difluoro-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. One method involves the addition of n-butyllithium to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. The mixture is stirred for a further 15 minutes and trimethylborate is added at -60°.Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyridine-3-boronic acid can be represented by the SMILES stringO.OB(O)c1ccc(F)nc1F . The InChI key for this compound is UROAWUNJFURWIY-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving 2,6-Difluoropyridine-3-boronic acid are complex. It was proposed that under basic conditions, the compound undergoes heterolytic C 2 -H bond cleavage to form a carbene, which in turn eliminates F ¯ to give a cation .Physical And Chemical Properties Analysis
2,6-Difluoropyridine-3-boronic acid is a solid at room temperature . It has a molecular weight of 176.91 .Applications De Recherche Scientifique
Chemical Synthesis
“2,6-Difluoropyridine-3-boronic acid” is often used as a building block in chemical synthesis . It’s a unique compound that can be used to create a variety of other chemicals, which can then be used in a wide range of applications.
Sensing Applications
Boronic acids, such as “2,6-Difluoropyridine-3-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .
Homogeneous Assays
The compound can be used in homogeneous assays, a type of biochemical test that measures the presence or concentration of a substance in a solution .
Heterogeneous Detection
“2,6-Difluoropyridine-3-boronic acid” can also be used in heterogeneous detection, a method of detecting a substance in a mixture of different substances .
Biological Labelling
The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used to track or identify specific biological molecules.
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in a variety of research and medical applications.
Separation Technologies
Boronic acids can also be used in separation technologies . They can help to separate specific molecules from a mixture, which can be useful in both research and industrial applications.
Development of Therapeutics
Finally, the key interaction of boronic acids with diols allows for their use in the development of therapeutics . This can lead to the creation of new drugs and treatments for a variety of medical conditions.
Safety and Hazards
Mécanisme D'action
Target of Action
2,6-Difluoropyridine-3-boronic acid is a fluorinated pyridine boronic acid derivative . It is used as an important intermediate in pharmaceuticals, particularly in the synthesis of steroidal compounds, sulfonamides, antispasmodics, and lactam drugs . The primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs .
Mode of Action
The compound interacts with its targets through the Suzuki coupling reaction mechanism . This mechanism allows the pyridine ring of the compound to couple with other aromatic or heterocyclic rings under mild conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various drugs . It participates in various types of reactions such as cyclization, nucleophilic substitution, and condensation of amino acids .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as an intermediate in drug synthesis . The resulting drugs have various therapeutic effects, depending on their specific mechanisms of action .
Action Environment
The action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound is soluble in water, which can influence its action and efficacy .
Propriétés
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZTROJRJFXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376387 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136466-94-9 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














